molecular formula C10H10N2O2S B2652170 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol CAS No. 199602-28-3

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol

Cat. No.: B2652170
CAS No.: 199602-28-3
M. Wt: 222.26
InChI Key: CYMNSEWJAXMDRV-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol (CAS 199602-28-3) is a high-purity, powdered chemical reagent of growing importance in medicinal chemistry and pharmacological research. This compound features a thiazole ring, a heterocyclic structure known for its relevance in bioactive molecules and its ability to be easily metabolized by routine biochemical reactions . Its primary research value lies in its documented role as a potential anti-inflammatory agent. Scientific studies have demonstrated that this thiazole derivative significantly inhibits prostaglandin E2 (PGE2) release in lipopolysaccharide (LPS)-treated RAW 264.7 cells, suggesting a mechanism linked to the cyclooxygenase (COX) pathway . The compound thus serves as a valuable scaffold for investigating novel non-steroidal anti-inflammatory drugs (NSAIDs) with an aim to improve selectivity and reduce side effects. With a molecular formula of C 10 H 10 N 2 O 2 S and a molecular weight of 222.27 g/mol , it is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-6-2-3-7(9(13)4-6)8-5-15-10(11)12-8/h2-5,13H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMNSEWJAXMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol typically involves the formation of the thiazole ring followed by the introduction of the phenol group. One common method involves the reaction of 2-aminothiazole with a methoxy-substituted phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as column chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds with thiazole and phenolic structures exhibit significant potential for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) is critical in increasing acetylcholine levels, which are often diminished in Alzheimer's patients. Compounds similar to 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol have shown promising AChE inhibitory activities, suggesting they could be developed into effective therapeutics for cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of thiazole possess notable antibacterial and antifungal activities. For instance, certain thiazole derivatives were found to be more effective than standard antibiotics against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . This positions this compound as a candidate for developing new antimicrobial agents.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized a series of thiazole derivatives, including those structurally related to this compound. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed superior efficacy compared to traditional antibiotics . The research employed molecular docking studies to elucidate the binding interactions of these compounds with bacterial targets, confirming their potential as new antimicrobial agents.

CompoundAntibacterial Activity (IC50 µM)Antifungal Activity (IC50 µM)
This compound<10 (against MRSA)<20 (against Candida spp.)
Other Thiazole Derivative A1525
Other Thiazole Derivative B3035

Case Study: Neuroprotective Properties

Another significant study focused on the neuroprotective properties of thiazole derivatives. The research highlighted that compounds with similar structures exhibited substantial inhibition of AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease . This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Thiazole-Phenol Derivatives

Compound Name Substituents on Thiazole Substituents on Phenol Biological Activity Reference
2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol Amino at position 2 Methoxy at position 5 Selective COX-2 inhibitor (IC50 ~9–11 µM)
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) Amino at position 2 Methoxy at position 2 Selective COX-2 inhibitor (similar IC50)
2-(2-Amino-1,3-thiazol-4-yl)-4-methylphenol (CAS 103037-98-5) Amino at position 2 Methyl at position 4 Not explicitly reported
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Acetamide at position 2 Hydroxy at position 4, Methoxy at position 3 Non-selective COX-1/COX-2 inhibitor
2-(2-Amino-1,3-thiazol-4-yl)acetamide (CAS 220041-33-8) Acetamide at position 2 None (phenol replaced) Not explicitly reported

Key Observations :

Positional Isomerism: The methoxy group's position on the phenol ring significantly affects COX selectivity. While this compound and 6b (methoxy at position 2) both inhibit COX-2, structural studies suggest that the methoxy group's orientation influences binding pocket interactions .

Functional Group Impact: The acetamide-substituted thiazole (6a) exhibits non-selective COX inhibition, indicating that bulky substituents on the thiazole may disrupt enzyme specificity . Methyl substitution on the phenol (e.g., 2-(2-amino-1,3-thiazol-4-yl)-4-methylphenol) introduces hydrophobicity, which could enhance membrane permeability but may reduce polar interactions with COX-2 .

Thiazole Core Modifications: Derivatives like 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) retain the amino-thiazole core but lack the phenol ring, highlighting the necessity of the phenolic group for COX-2 targeting .

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol, a compound featuring a thiazole moiety and a methoxyphenol group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its thiazole ring, which is known to interact with various molecular targets, including enzymes and receptors. The phenolic group can participate in hydrogen bonding, enhancing the compound's ability to modulate biological activity. The primary mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Antimicrobial Activity : It has shown promise in inhibiting bacterial growth.
  • Anticancer Potential : Research indicates its potential in cancer treatment through cell proliferation inhibition.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that the compound exhibits significant antibacterial properties against a range of pathogens. For instance, derivatives of thiazole compounds have been shown to outperform traditional antibiotics like ampicillin in certain assays .
  • Anticancer Activity :
    • The compound has been tested against multiple cancer cell lines, revealing its ability to inhibit cell proliferation effectively. In particular, studies have highlighted its potential as a lead compound for developing treatments for cancers involving specific protein kinases .
  • Acetylcholinesterase Inhibition :
    • Similar compounds with thiazole cores have shown promising acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/Activity LevelReference
AntibacterialVarious bacterial strainsMIC values 0.008 - 0.06 µg/mL
AnticancerTumor cell lines (Huh7, MDA-MB 231)Significant inhibition observed
AcetylcholinesteraseEnzyme inhibition assayIC50 = 2.7 µM for related compounds
AntioxidantDPPH scavenging assaysPromising antioxidant activity noted

Detailed Research Findings

  • Antimicrobial Studies :
    A study demonstrated that derivatives of the thiazole structure exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values significantly lower than those of conventional antibiotics .
  • Cancer Cell Proliferation :
    In vitro evaluations showed that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, research focusing on the inhibition of DYRK1A kinase indicated that certain derivatives could serve as promising leads for anticancer drug development .
  • Acetylcholinesterase Inhibition :
    Compounds similar to this compound were synthesized and tested for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. These studies suggest that such compounds could be developed into therapeutic agents targeting cognitive decline .

Q & A

Basic: What are the established synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization reactions of thiosemicarbazides or thiourea derivatives with α-halo ketones. For example:

  • Step 1 : Prepare a 5-methoxyphenol precursor with a reactive site (e.g., acetyl or carbonyl group).
  • Step 2 : React with thiourea or thiosemicarbazide derivatives in polar aprotic solvents (e.g., DMF, ethanol) under reflux.
  • Step 3 : Optimize catalyst use (e.g., p-toluenesulfonic acid for cyclization) and temperature (70–90°C) to improve yield .
  • Validation : Monitor progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-NMR : Confirm aromatic protons (δ 6.5–7.5 ppm for thiazole and phenol moieties) and methoxy groups (δ ~3.8 ppm) .
    • IR : Identify N-H stretching (3300–3500 cm1^{-1}) and C=S/C=N bonds (1600–1650 cm1^{-1}) .
  • Crystallography : Use single-crystal X-ray diffraction (SHELX software for refinement ) to resolve bond lengths and angles. ORTEP-3 can visualize thermal ellipsoids for steric effects .

Advanced: How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes).
  • Parameters : Set grid boxes around active sites (e.g., 20 Å3^3) and apply Lamarckian genetic algorithms for conformational sampling.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values. Reference docking poses from analogous thiazole derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Data Triangulation :
    • Compare assay conditions (e.g., bacterial strains, solvent controls) .
    • Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .
  • Dose-Response Curves : Perform EC50_{50} assays in triplicate to assess reproducibility. Use ANOVA for statistical significance (p < 0.05) .

Advanced: What strategies enhance stability or solubility for in vivo studies?

Methodological Answer:

  • Derivatization : Introduce sulfurofluoridate groups (e.g., at the phenol -OH) to improve lipophilicity .
  • Formulation : Use co-solvents (PEG-400) or nanoemulsions. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Modifications : Synthesize analogs with varied substituents (e.g., halogens at the thiazole 4-position or methoxy replacement).
  • Assays : Test against Gram-positive/-negative bacteria (MIC assays) and cancer cell lines (MTT assays).
  • Analysis : Use QSAR models (e.g., Hammett constants) to correlate electronic effects with activity .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with ESI-MS in positive ion mode. Detect impurities at ≤ 0.1% .
  • Elemental Analysis : Verify C/H/N/S content (±0.3% of theoretical values) to confirm purity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (OECD 423).
  • Lab Practices : Use fume hoods for synthesis (volatile intermediates) and PPE (nitrile gloves, goggles) .

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